N-Hydroxy-2-(naphthalen-1-yl)acetimidamide
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Overview
Description
N-Hydroxy-2-(naphthalen-1-yl)acetimidamide is an organic compound with the molecular formula C12H12N2O It is known for its unique structure, which includes a naphthalene ring attached to an acetimidamide group
Mechanism of Action
N’-Hydroxy-2-(naphthalen-1-yl)ethanimidamide, also known as N-Hydroxy-2-(naphthalen-1-yl)acetimidamide or Maybridge1_008343, is a compound with a molecular formula of C12H12N2O . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(naphthalen-1-yl)acetimidamide typically involves the reaction of naphthalene derivatives with hydroxylamine and acetimidamide precursors. One common method includes the condensation of naphthalene-1-carboxaldehyde with hydroxylamine hydrochloride to form naphthalen-1-ylhydroxylamine. This intermediate is then reacted with acetimidamide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(naphthalen-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the imidamide group to amine derivatives.
Substitution: The naphthalene ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
Scientific Research Applications
N-Hydroxy-2-(naphthalen-1-yl)acetimidamide has been extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-(naphthalen-2-yl)acetimidamide
- N-Hydroxy-2-(phenyl)acetimidamide
- N-Hydroxy-2-(benzyl)acetimidamide
Uniqueness
N-Hydroxy-2-(naphthalen-1-yl)acetimidamide is unique due to its specific naphthalene-1-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it particularly valuable in certain applications .
Properties
IUPAC Name |
N'-hydroxy-2-naphthalen-1-ylethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12(14-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,15H,8H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWCOKUDFCFADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925252-83-1 |
Source
|
Record name | [C(Z)]-N-Hydroxy-1-naphthaleneethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925252-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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